molecular formula C5H2Br2O2 B3259834 3,4-Dibromofuran-2-carbaldehyde CAS No. 32460-03-0

3,4-Dibromofuran-2-carbaldehyde

Cat. No.: B3259834
CAS No.: 32460-03-0
M. Wt: 253.88 g/mol
InChI Key: MIGFXCFLPWYSJA-UHFFFAOYSA-N
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Description

3,4-Dibromofuran-2-carbaldehyde is an organic compound with the molecular formula C5H2Br2O2. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms. The presence of two bromine atoms and an aldehyde group at the 3 and 4 positions, respectively, makes this compound particularly interesting for various chemical applications .

Mechanism of Action

Target of Action

It is known to react with azo diesters in a novel reaction to produce tetrahydropyridazinones .

Mode of Action

The compound interacts with its targets through a cycloaddition process. Specifically, it undergoes a Diels–Alder reaction with azo diesters, followed by a novel rearrangement to produce 3,5-dibromotetrahydropyridazin-4-ones . This reaction involves the formation of a six-membered ring, which is a common feature in many biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromofuran-2-carbaldehyde typically involves the bromination of furan derivatives. One common method is the bromination of furan-2-carbaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromofuran-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dibromofuran-2-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Properties

IUPAC Name

3,4-dibromofuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2/c6-3-2-9-4(1-8)5(3)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGFXCFLPWYSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(O1)C=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298706
Record name 3,4-Dibromo-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32460-03-0
Record name 3,4-Dibromo-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32460-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromo-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

t-Butyl lithium (1.7M in hexane) (29.23 ml, 49.7 mmol) was added dropwise to 3,4-dibromofuran (11.23 g, 49.7 mmol) in THF (120 ml) maintaining the temperature below -65° C. After 1 h at -70° C. dimethylaminoformamide (7.70 ml, 99.4 mmol) was added dropwise. After 2 h at -70° C. the solution was warmed to room temperature, acidified with 6N hydrochloric acid and the solution extracted with ethyl acetate. Drying (Na2SO4), evaporation to dryness under reduced pressure and purification by flash chromatography using hexane/dichloromethane (1:1) as eluent gave a mixture (3:1) of 3-bromofuran-4-carboxaldehyde and 3,4-dibromofuran-2-carboxaldehyde (4.36 g). This mixture (4.36 g) was treated with sodium borohydride (0.54 g, 14.25 mmol) in aqueous ethanol (4:1) (50ml) at 5° C. After 2 h at 5° C. the mixture was acidified with 6N hydrochloric acid and the solution extracted with ethyl acetate. Drying (Na2SO4), evaporation to dryness under reduced pressure and purification by flash chromatography using dichloromethane/hexane (4:1) as eluent gave the title compound (1.55 g, 18% ) as an amorphous yellow solid; δH (CDCl3) 1.74 (1H, br, s, OH), 4.54 (2H, s, CH2), 7.40-7.47 (2H, m, 2 and 5-H); δC (CDCl3) 55.4 (CH2), 100.7 (C-3), 125.4 (C-4), 141.1, 141.5; m/z 178 (M+, 97%), 176 (100%); (Found: M+, 175.9476. C5H5O2Br requires M, 175.9473).
Quantity
29.23 mL
Type
reactant
Reaction Step One
Quantity
11.23 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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